2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyrazole, azetidine, and pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the coupling with the pyridazinone moiety. Common reagents used in these reactions include hydrazines, diketones, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure a sustainable and efficient process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the pyrazole and pyridazinone moieties.
3-Fluorophenylpyridazinone: Shares the pyridazinone moiety but differs in the other structural components.
Uniqueness
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-11-18(12(2)22-21-11)19(27)24-9-15(10-24)25-17(26)7-6-16(23-25)13-4-3-5-14(20)8-13/h3-8,15H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKBSTUTPDXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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